molecular formula C15H15ClN2O2S B3014488 (E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one CAS No. 477886-92-3

(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one

Cat. No. B3014488
CAS RN: 477886-92-3
M. Wt: 322.81
InChI Key: XCXDDWYVBPSBBZ-BQYQJAHWSA-N
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Description

(E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies involving similar molecular structures, such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, have been conducted using Density Functional Theory (DFT) calculations. These studies typically include molecular docking and quantum chemical calculations to understand the molecule's structure, spectroscopic data, and biological effects. This approach can potentially be applied to (E)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-3-(dimethylamino)-2-propen-1-one for similar insights (Viji et al., 2020).

Antimicrobial Activity

Compounds with structures akin to this compound have shown potent antimicrobial activity against a range of microorganisms, surpassing even some reference drugs. This suggests that a similar compound could potentially possess significant antimicrobial properties (Liaras et al., 2011).

Anticancer and Antimicrobial Activity

Studies of similar molecular structures have also investigated anticancer and antimicrobial activities. These include molecular docking to determine interaction with proteins, identification of non-covalent interactions, and analysis of molecular orbitals. Such studies could provide insights into the anticancer and antimicrobial potential of this compound (Viji et al., 2020).

Nonlinear Optical Properties

Similar chalcone derivative compounds have been studied for their nonlinear optical properties, which could be significant for applications in optical devices. This suggests a potential area of application for this compound in the field of photonics or optoelectronics (Rahulan et al., 2014).

properties

IUPAC Name

(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-18(2)8-7-13(19)12-5-3-4-6-14(12)20-10-11-9-17-15(16)21-11/h3-9H,10H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXDDWYVBPSBBZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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